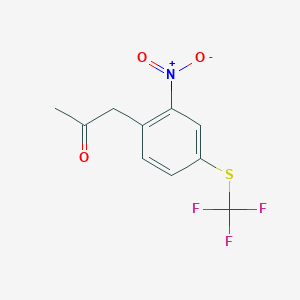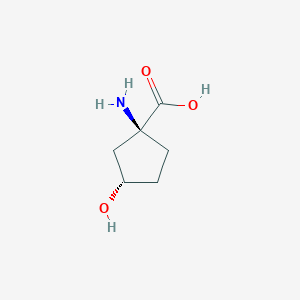![molecular formula C7H11IO2 B14057800 3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
3-(Iodomethyl)hexahydrofuro[2,3-b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)hexahydrofuro[2,3-b]furan is a bicyclic organic compound that features an iodine atom attached to a methyl group, which is further connected to a hexahydrofuro[2,3-b]furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)hexahydrofuro[2,3-b]furan typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydrofuro[2,3-b]furan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Iodomethyl)hexahydrofuro[2,3-b]furan can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include deiodinated compounds or reduced functional groups.
Applications De Recherche Scientifique
3-(Iodomethyl)hexahydrofuro[2,3-b]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.
Medicine: Explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)hexahydrofuro[2,3-b]furan depends on its application. In biochemical contexts, it may act by modifying specific proteins or nucleic acids through covalent bonding. The iodine atom can facilitate the formation of reactive intermediates that interact with molecular targets, leading to changes in biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Iodomethyl)hexahydrofuro[3,2-b]furan
- 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
Comparison
3-(Iodomethyl)hexahydrofuro[2,3-b]furan is unique due to its specific ring structure and the position of the iodine atom. This structural uniqueness can result in different reactivity and biological activity compared to its analogs. For instance, the position of the iodine atom can influence the compound’s ability to undergo substitution reactions and its interaction with biological targets.
Propriétés
Formule moléculaire |
C7H11IO2 |
|---|---|
Poids moléculaire |
254.07 g/mol |
Nom IUPAC |
4-(iodomethyl)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan |
InChI |
InChI=1S/C7H11IO2/c8-3-5-4-10-7-6(5)1-2-9-7/h5-7H,1-4H2 |
Clé InChI |
XXSHYHSKCVMAPZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2C1C(CO2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)




![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)




![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
